tert-butyl 7-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Overview
Description
The compound is a derivative of tetrahydroisoquinoline, which is a type of organic compound. The “tert-butyl” and “bromomethyl” groups are substituents on the tetrahydroisoquinoline structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nucleophilic substitution or coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often have properties such as being colorless liquids .Scientific Research Applications
Synthetic Phenolic Antioxidants
Phenolic antioxidants, including compounds with tert-butyl groups, are extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT), are utilized across various industries to prolong product shelf life by retarding oxidative reactions. The research suggests a need for novel antioxidants with reduced toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).
Glycerol Etherification
Glycerol etherification mechanisms, including those involving tert-butyl groups, are reviewed for their potential in producing bioactive molecules. The review discusses different etherification processes and emphasizes the importance of selecting suitable mechanisms to enhance the effectiveness of catalytic processes in the production of various bioactive molecules, which could be relevant to understanding the applications of tert-butyl 7-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Prakas Palanychamy et al., 2022).
Excited State Hydrogen Atom Transfer
Research on excited-state hydrogen atom transfer (ESHAT) along solvent ‘wire’ clusters attached to aromatic molecules like 7-hydroxyquinoline, which has structural similarities to tetrahydroisoquinoline derivatives, provides insights into the chemical behavior under specific conditions. This study could offer foundational knowledge relevant to the photochemical properties of similar compounds (C. Manca et al., 2005).
Tetrahydroisoquinolines in Therapeutics
The therapeutic applications of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, including their roles in cancer, central nervous system disorders, and as potential drug candidates for various diseases, highlight the importance of structural moieties similar to this compound in pharmaceutical research (I. Singh & P. Shah, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 7-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-7-6-12-5-4-11(9-16)8-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHMCSWGZOZYDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158756-43-4 | |
Record name | tert-butyl 7-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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